molecular formula C11H20O2 B1584387 Cyclohexanepentanoic acid CAS No. 5962-88-9

Cyclohexanepentanoic acid

Cat. No.: B1584387
CAS No.: 5962-88-9
M. Wt: 184.27 g/mol
InChI Key: YMUHUYBRWUUAJF-UHFFFAOYSA-N
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Description

Cyclohexanepentanoic acid, also known as 5-Cyclohexylvaleric acid, is an organic compound with the molecular formula C11H20O2. It is a carboxylic acid that features a cyclohexane ring attached to a pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclohexanepentanoic acid can be utilized by certain bacteria, such as Pseudomonas sp. ER28, as its sole carbon source This suggests that it interacts with specific enzymes and proteins within these organisms to be metabolized

Cellular Effects

Given its role as a carbon source for certain bacteria, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to be metabolized by Pseudomonas sp. ER28, suggesting that it may bind to specific enzymes or proteins within these organisms

Metabolic Pathways

This compound is known to be metabolized by Pseudomonas sp. ER28, suggesting that it is involved in specific metabolic pathways within these organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanepentanoic acid can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of cyclohexylpentanol due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce cyclohexanepentanone.

    Reduction: Reduction of this compound can yield cyclohexylpentanol.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products

    Cyclohexanepentanone: Formed through oxidation.

    Cyclohexylpentanol: Formed through reduction.

    Cyclohexylpentanoyl chloride: Formed through substitution with thionyl chloride.

Scientific Research Applications

Cyclohexanepentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Cyclohexanepentanoic acid can be compared with other similar compounds, such as:

    Cyclohexanebutyric acid: Similar structure but with a shorter carbon chain.

    Cyclohexaneacetic acid: Contains a cyclohexane ring attached to an acetic acid chain.

    Cyclohexanecarboxylic acid: Features a cyclohexane ring directly attached to a carboxyl group.

Uniqueness

This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in polymer production and wettability studies.

Properties

IUPAC Name

5-cyclohexylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUHUYBRWUUAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208296
Record name Cyclohexanepentanoic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-88-9
Record name Cyclohexanepentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanepentanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanevaleric acid
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Record name Cyclohexanepentanoic acid
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Record name Cyclohexanepentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the adsorption capacity of carbon xerogel for cyclohexanepentanoic acid compared to other naphthenic acids, and what factors influence this?

A2: Studies show that mesoporous carbon xerogel (CX) exhibits varying adsorption capacities for different naphthenic acids. [] While CX showed a high adsorption capacity for 5-phenylvaleric acid (87 mg/g) due to π–π interactions, its capacity for this compound was lower (61 mg/g). [] This suggests that the presence of an aromatic ring in the naphthenic acid structure enhances adsorption onto CX. The adsorption mechanism for all tested naphthenic acids, including this compound, primarily involved physisorption, with pore diffusion identified as the rate-limiting step. []

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